N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
The compound 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has a molecular formula of C13H19N3O and a molecular weight of 233.31 . It’s used for research purposes .
Synthesis Analysis
In a study, structurally diverse bioisosteres were generated via derivatizing the C-4 alkyl chain on the pyrazole ring of a compound with different electronegative groups .Chemical Reactions Analysis
In the same study mentioned above, when a sulfonamide or sulfamide moiety was added, the resulting compounds exhibited potent CB1R activity .Physical and Chemical Properties Analysis
The compound 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has a molecular formula of C13H19N3O and a molecular weight of 233.31 .Scientific Research Applications
Medicinal Chemistry Applications
Research on structurally related compounds highlights their significance in the development of novel pharmaceutical agents. For example, compounds exhibiting similar structural motifs have been explored for their potential as antineoplastic agents, specifically tyrosine kinase inhibitors, in the treatment of chronic myelogenous leukemia (CML) (Gong et al., 2010). Another study focused on the antimicrobial properties of s-triazine-based thiazolidinones against various bacterial and fungal species, showcasing the therapeutic versatility of compounds with similar structural frameworks (Patel et al., 2012).
Organic Synthesis and Chemical Analysis
Research into related compounds also encompasses their synthesis and chemical analysis, providing essential knowledge for the development of new chemical entities. For instance, novel synthesis routes have been explored for benzamides and their metal complexes, revealing potential applications in materials science and catalysis due to their unique structural and electronic properties (Khatiwora et al., 2013).
Biological Activity Studies
The exploration of the biological activities of compounds bearing resemblance to the query molecule has led to the identification of potential therapeutic agents. This includes the discovery of potent δ-opioid agonists with significant analgesic and antidepressive effects in rodent models, suggesting potential for the treatment of chronic pain and mood disorders (Nozaki et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDXMNKMPIXDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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